molecular formula C15H20N2 B13905871 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine

3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine

Cat. No.: B13905871
M. Wt: 228.33 g/mol
InChI Key: LBUAYBMAAPFSJH-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine is a chemical compound with the molecular formula C15H20N2 and a molecular weight of 228.33 g/mol . This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine typically involves the reaction of carbazole derivatives with appropriate amine precursors. One common method involves the reduction of 9H-carbazole to 1,2,3,4-tetrahydro-9H-carbazole, followed by alkylation with 3-chloropropan-1-amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with similar biological activities.

    9H-Carbazole: The parent compound, which is less saturated and has different chemical properties.

    1,2,3,4-Tetrahydro-9H-carbazole-9-carboxamide: A derivative with potential pharmacological applications.

Uniqueness

3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propan-1-amine is unique due to its specific amine functional group, which allows for further chemical modifications and enhances its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1,3,6,8H,2,4-5,7,9-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUAYBMAAPFSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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